2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

PET Imaging IGF-1R Inhibitor Radiochemistry

This 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine is an irreplaceable fused heterocyclic building block for ATP-competitive kinase inhibitor programs. It mimics the quinazoline pharmacophore with superior electronic properties (consensus logP ~2.02). Orthogonal chlorine atoms enable sequential SNAr functionalization for SAR library synthesis. As the core intermediate of FDA-approved avapritinib and remdesivir, it carries proven regulatory pedigree. Available with ≥95% purity, stabilized at 2–8°C. Ideal for PET tracer development and cGMP-compatible late-stage functionalization. Order now.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 918538-05-3
Cat. No. B1317187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
CAS918538-05-3
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H
InChIKeyBSZGZNRUUJXKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3): A Core Intermediate for Kinase-Targeted Drug Discovery


2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) is a fused heterocyclic building block containing a pyrrolo[2,1-f][1,2,4]triazine core with chlorine atoms at the 2- and 4-positions. This scaffold is a privileged template for designing ATP-competitive kinase inhibitors, effectively mimicking the quinazoline pharmacophore while offering distinct electronic and steric properties [1]. The compound serves as a key intermediate in the synthesis of clinically validated therapeutics, including the anticancer agent avapritinib and the antiviral drug remdesivir [2]. Its dual halogen substitution enables sequential, orthogonal functionalization strategies essential for building complex molecular architectures in medicinal chemistry programs.

Why 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Cannot Be Replaced by Generic Heterocyclic Intermediates


Attempting to substitute 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine with structurally similar intermediates—such as 2,4-dichloropyrrolo[3,2-d]pyrimidine or 2,4-dichlorothieno[2,3-d]pyrimidine—introduces critical deviations in electronic distribution, metabolic stability, and kinase binding affinity. The pyrrolotriazine nucleus uniquely balances nitrogen lone-pair availability for hydrogen bonding while maintaining a low lipophilicity (consensus logP ~2.02) favorable for drug-like properties . In contrast, pyrimidine analogs exhibit altered hinge-binding geometry, and thieno-fused systems introduce undesirable metabolic liabilities via sulfur oxidation [1]. These subtle structural differences translate to dramatic changes in target selectivity and in vivo efficacy, underscoring why this specific intermediate is irreplaceable in advanced pharmaceutical pipelines.

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: Quantitative Differentiation Against Structural Analogs


Synthetic Efficiency: 50% Overall Yield in Three-Step PET Tracer Construction

In a validated radiosynthesis protocol for [18F]BMS-754807, 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine delivered a 50% overall yield across three consecutive synthetic steps to the reference standard [1]. This contrasts with the 70% single-step chlorination yield reported for the comparator 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, which requires additional protection/deprotection sequences to achieve similar downstream functionalization [2]. The pyrrolotriazine's higher overall efficiency in multi-step sequences stems from its orthogonal reactivity profile, minimizing protecting group manipulations and reducing total synthetic time.

PET Imaging IGF-1R Inhibitor Radiochemistry

Purity Benchmarking: 98% GC Purity Standard for Pharmaceutical Intermediates

Commercial sources of 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine reliably meet a 98% purity specification by GC analysis, as documented in Sigma-Aldrich technical datasheets . In contrast, structurally related intermediates such as 2,4-dichlorothieno[2,3-d]pyrimidine are commonly supplied at 95% purity . The higher purity baseline of the pyrrolotriazine reduces the burden of pre-synthetic purification and minimizes the carryover of halogenated impurities that could interfere with sensitive coupling reactions or biological assays.

Quality Control Analytical Chemistry cGMP Compliance

Stability Profile: Storage at 2-8°C Without Cryogenic Requirements

2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine demonstrates robust stability under standard refrigerated conditions (2-8°C) with no requirement for inert atmosphere or sub-zero freezing . This stands in contrast to the comparator 2,4-dichlorothieno[2,3-d]pyrimidine, which mandates storage at -20°C in sealed containers to prevent decomposition . The milder storage requirements of the pyrrolotriazine reduce logistical complexity and energy costs in compound management facilities, while minimizing the risk of degradation during shipment or handling.

Compound Management Long-Term Stability Logistics

Clinical Validation: Core Scaffold in Two FDA-Approved Therapeutics

The pyrrolo[2,1-f][1,2,4]triazine nucleus is an integral component of two FDA-approved drugs: avapritinib (a selective KIT/PDGFRA kinase inhibitor for gastrointestinal stromal tumors) and remdesivir (an RNA-dependent RNA polymerase inhibitor for COVID-19) [1]. In contrast, closely related heterocyclic scaffolds such as 2,4-dichloropyrrolo[3,2-d]pyrimidine and 2,4-dichlorothieno[2,3-d]pyrimidine have yet to yield any FDA-approved therapeutics despite decades of research [2]. This track record of clinical translation provides a de-risked starting point for medicinal chemistry programs, as the scaffold's pharmacokinetic and toxicological properties have been extensively characterized in human studies.

Drug Discovery Kinase Inhibitors FDA-Approved Drugs

Dual Reactive Chlorine Handles Enable Orthogonal Sequential Functionalization

The 2,4-dichloro substitution pattern on the pyrrolo[2,1-f][1,2,4]triazine core provides two distinct electrophilic sites amenable to sequential, chemoselective nucleophilic aromatic substitution (SNAr) [1]. This dual reactivity contrasts with mono-halogenated analogs such as 4-bromopyrrolo[2,1-f][1,2,4]triazine, which offers only a single substitution handle and limits the complexity of accessible derivatives . The ability to install two different amine or alkoxy substituents in a controlled, orthogonal fashion enables rapid construction of focused kinase inhibitor libraries and facilitates structure-activity relationship (SAR) exploration with minimal synthetic overhead.

Medicinal Chemistry Parallel Synthesis Library Generation

Optimal Research and Industrial Applications for 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine Based on Quantitative Evidence


Radiotracer Development for PET Imaging

Given its demonstrated 50% overall yield in a three-step radiosynthesis to [18F]BMS-754807 [1], this intermediate is ideally suited for the construction of 18F-labeled PET tracers targeting kinase receptors such as IGF-1R. The orthogonal chlorine reactivity allows for the sequential introduction of chelating groups and targeting moieties without intermediate deprotection steps, a critical advantage in time-sensitive radiochemical workflows.

Parallel Synthesis of Kinase Inhibitor Libraries

The dual reactive chlorine handles [1] enable the rapid, orthogonal installation of diverse amine substituents at the 2- and 4-positions under mild SNAr conditions. This facilitates high-throughput parallel synthesis of pyrrolotriazine-based kinase inhibitor libraries for screening against panels of oncogenic kinases (e.g., VEGFR-2, FGFR-1, c-Met), accelerating hit identification and lead optimization in oncology programs.

Late-Stage Functionalization in cGMP Manufacturing

With a commercial purity specification of ≥98% by GC [1] and validated stability at 2-8°C , this intermediate meets the stringent quality and handling requirements for late-stage functionalization in cGMP manufacturing environments. Its established role as a core scaffold in FDA-approved drugs avapritinib and remdesivir [2] further de-risks its use in regulatory-compliant synthetic routes.

Structure-Activity Relationship (SAR) Exploration of ATP-Binding Site Inhibitors

The pyrrolotriazine nucleus effectively mimics the quinazoline kinase inhibitor scaffold while offering distinct electronic properties [1]. This makes the dichloro intermediate an ideal starting point for systematic SAR studies probing hinge-binding interactions in the ATP pocket of receptor tyrosine kinases. Sequential substitution at the 2- and 4-positions allows for independent optimization of potency, selectivity, and pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.